Cefapirin (INN, also spelled cephapirin), commonly marketed under the trade name Cefadyl, is a first-generation cephalosporin antibiotic that is available in injectable formulations. Production for use in humans has been discontinued in the United States. Cefapirin is partly plasma-bound and is effective against gram-negative and gram-positive organisms.
Cephapirin is a natural product found in Apis cerana with data available.
Cephapirin is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. Cephapirin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cephalosporin antibiotic, partly plasma-bound, that is effective against gram-negative and gram-positive organisms.
See also: Cephapirin Sodium (has salt form); Cephapirin Benzathine (active moiety of).
Cephapirin
CAS No.: 21593-23-7
Cat. No.: VC0523069
Molecular Formula: C17H17N3O6S2
Molecular Weight: 423.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21593-23-7 |
---|---|
Molecular Formula | C17H17N3O6S2 |
Molecular Weight | 423.5 g/mol |
IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 |
Standard InChI Key | UQLLWWBDSUHNEB-CZUORRHYSA-N |
Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Appearance | Solid powder |
Boiling Point | 783.9±60.0 °C(Predicted) |
Melting Point | >135°C (dec.) |
Introduction
Chemical Profile and Structural Characteristics
Cephapirin, chemically designated as (6R,7R)-3-(acetoxymethyl)-8-oxo-7-{[(pyridin-4-ylsulfanyl)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, belongs to the class of N-acyl-alpha amino acids and derivatives . Its molecular formula is , with an average molecular weight of 423.463 g/mol and a monoisotopic mass of 423.055876671 g/mol . The sodium salt form (cephapirin sodium) has a molecular weight of 447.46 g/mol and a CAS number of 24356-60-3 .
Synthesis and Stability
Cephapirin is synthesized by acylating 7-aminocephalosporanic acid (7-ACA) with 4-pyridylthioacetic acid chloride, derived from the reaction of 4-chloropyridine with mercaptoacetic acid . The compound is acid-labile, necessitating parenteral administration to avoid degradation in the gastrointestinal tract . Its instability in acidic environments limits oral bioavailability, a characteristic shared with other early cephalosporins.
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 423.463 g/mol | |
CAS Number (Free Acid) | 21593-23-7 | |
CAS Number (Sodium) | 24356-60-3 |
Pharmacological Properties
Mechanism of Action
Cephapirin exerts bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It demonstrates enhanced resistance to β-lactamases compared to penicillins, particularly against Staphylococcus aureus isolates, excluding methicillin-resistant strains (MRSA) . Its spectrum encompasses gram-positive bacteria (e.g., Streptococcus agalactiae, coagulase-negative staphylococci) and limited gram-negative organisms (e.g., Escherichia coli, Proteus mirabilis) .
Antimicrobial Spectrum
In vitro susceptibility testing revealed minimum inhibitory concentrations (MICs) of ≤7.5 µg/ml for 100% of E. coli and P. mirabilis strains and >80% of Klebsiella spp. at inocula of 10⁵ CFU/ml . A 100-fold increase in inoculum size (10⁷ CFU/ml) reduced susceptibility, highlighting the inoculum effect common to β-lactams . Against S. aureus, cephapirin maintained MICs ≤5 µg/ml regardless of penicillin susceptibility .
Pharmacokinetics
Cephapirin sodium administered intramammarily in cattle achieves therapeutic concentrations in mammary tissue, with a protein binding rate of 44–50% and a half-life of 5.3 hours in bovine plasma . The drug undergoes hepatic metabolism to desacetylcephapirin, excreted primarily renally .
Clinical Applications and Efficacy
Veterinary Use: Bovine Mastitis
Cephapirin is formulated as an intramammary infusion (300 mg + 20 mg prednisolone) for nonsevere clinical mastitis. A randomized noninferiority trial (n=236 cows) compared cephapirin (CS) to a tetracycline-neomycin-bacitracin combination (TNB) :
The study concluded equivalence in pathogen clearance and somatic cell count (SCC) recovery, supporting cephapirin’s use as a first-line agent for gram-positive mastitis .
Historical Human Use
Regulatory and Industrial Status
Cephapirin remains approved for veterinary intramammary use under brands like Cefa-Lak and ToDay . Its human formulations, previously marketed as Cefadyl, were discontinued in the U.S. due to safety concerns . Regulatory guidelines enforce a milk discard period of 96 hours post-treatment to ensure food safety .
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